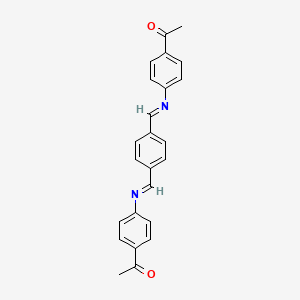![molecular formula C20H20N6O5 B11533889 6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)
6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a nitrophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one can be achieved through a multi-step process involving the following key steps:
Formation of the hydrazone intermediate: This involves the reaction of 4-nitroacetophenone with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanogen bromide in the presence of a base such as sodium hydroxide to form the triazine ring.
Introduction of the dimethoxyphenyl group: The final step involves the reaction of the triazine intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles can replace the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one: This compound is similar but has an amino group instead of a nitro group.
6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one: This compound has a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one makes it unique compared to its analogs. This group can undergo specific chemical reactions, such as reduction to an amino group, which can significantly alter the compound’s biological activity and chemical properties.
Properties
Molecular Formula |
C20H20N6O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H20N6O5/c1-12(14-5-7-15(8-6-14)26(28)29)22-24-20-21-19(27)16(23-25-20)10-13-4-9-17(30-2)18(11-13)31-3/h4-9,11H,10H2,1-3H3,(H2,21,24,25,27)/b22-12+ |
InChI Key |
PPSCACWNLRINHL-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C(=O)N1)CC2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NN=C(C(=O)N1)CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533820.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
![6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11533834.png)

![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11533882.png)
![2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11533892.png)
![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)

